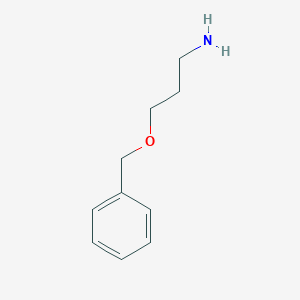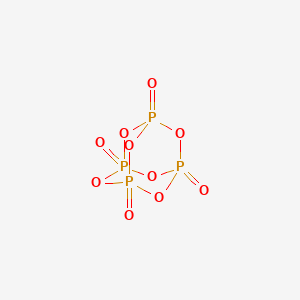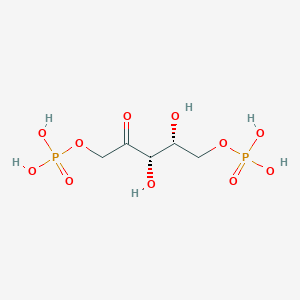
4-(4-nitrophenyl)-4H-1,2,4-triazole
Descripción general
Descripción
“4-(4-nitrophenyl)-4H-1,2,4-triazole” is likely a derivative of 4-nitrophenol, which is a phenol where the hydrogen para to the hydroxy group has been replaced by a nitro group . It’s used as a precursor for the preparation of various compounds and has been studied for its various applications and effects.
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, 4-nitrophenol is an intermediate in the synthesis of paracetamol, where it is reduced to 4-aminophenol, then acetylated with acetic anhydride .Molecular Structure Analysis
The molecular structure of 4-nitrophenol, a related compound, has been described in various sources . It’s likely that “4-(4-nitrophenyl)-4H-1,2,4-triazole” would have a similar structure, with the addition of a 1,2,4-triazole ring.Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol appears as a white to light yellow crystalline solid . It’s a member of the class of 4-nitrophenols and is a conjugate acid of a 4-nitrophenolate .Aplicaciones Científicas De Investigación
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Application Summary : 4-Nitrophenol (4-NP) is used as a benchmark reaction to assess the activity of nanostructured materials . The catalytic reduction of 4-NP is considered a universally accepted model catalytic reaction .
- Methods of Application : The reduction of 4-NP is performed in the presence of reducing agents and catalytic nanostructured materials . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .
- Results or Outcomes : The catalytic reduction of 4-NP by nanostructured materials has been explored by thousands of researchers, leading to the synthesis of various efficient catalytic nanostructured materials .
Precursor in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-(4-nitrophenyl)thiomorpholine, a compound similar to 4-(4-nitrophenyl)-4H-1,2,4-triazole, is used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
- Methods of Application : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results or Outcomes : This compound has been widely used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Chromogenic Beta-D-Glucosidase Substrate
- Scientific Field : Biochemistry .
- Application Summary : 4-Nitrophenyl-β-D-glucopyranoside, another compound related to 4-(4-nitrophenyl)-4H-1,2,4-triazole, acts as a chromogenic beta-D-glucosidase substrate used for the measurement of beta-glucosidase activity .
- Methods of Application : This compound is used in research, biochemical enzyme assays, and in vitro diagnostic analysis .
- Results or Outcomes : The use of this compound allows for the measurement of beta-glucosidase activity, which is important in various biochemical and diagnostic applications .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNWUNKACPDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-4H-1,2,4-triazole | |
CAS RN |
16759-47-0 | |
| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)






![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
